2-Bromo-5-(tert-butyl)oxazole
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Overview
Description
2-Bromo-5-(tert-butyl)oxazole is a heterocyclic compound that features a five-membered ring containing both oxygen and nitrogen atoms The presence of a bromine atom at the second position and a tert-butyl group at the fifth position makes this compound unique
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(tert-butyl)oxazole typically involves the bromination of 5-(tert-butyl)oxazole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(tert-butyl)oxazole can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxazole ring can be oxidized under specific conditions to form oxazole N-oxides.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like m-chloroperoxybenzoic acid (m-CPBA) in dichloromethane.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazoles.
Oxidation: Formation of oxazole N-oxides.
Reduction: Formation of 5-(tert-butyl)oxazole.
Scientific Research Applications
2-Bromo-5-(tert-butyl)oxazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Material Science: Employed in the development of new materials with specific properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(tert-butyl)oxazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine atom and tert-butyl group can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methyl-oxazole: Similar structure but with a methyl group instead of a tert-butyl group.
2-Chloro-5-(tert-butyl)oxazole: Similar structure but with a chlorine atom instead of a bromine atom.
5-(tert-Butyl)oxazole: Lacks the bromine atom at the second position.
Uniqueness
2-Bromo-5-(tert-butyl)oxazole is unique due to the combination of the bromine atom and tert-butyl group, which can influence its reactivity and interactions in chemical and biological systems. This combination can enhance its potential as an intermediate in organic synthesis and its applications in medicinal chemistry.
Properties
IUPAC Name |
2-bromo-5-tert-butyl-1,3-oxazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10BrNO/c1-7(2,3)5-4-9-6(8)10-5/h4H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZKRONXWSSBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=C(O1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713477-20-3 |
Source
|
Record name | 2-bromo-5-tert-butyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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